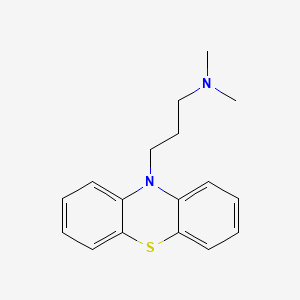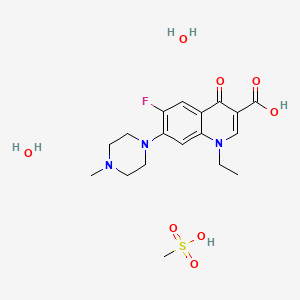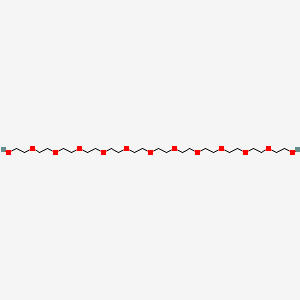
瑞格列汀
描述
瑞戈雷林是一种非肽类促性腺激素释放激素 (GnRH) 受体拮抗剂。它主要用于治疗晚期前列腺癌和子宫肌瘤。 瑞戈雷林通过降低性激素(如睾酮和雌激素)的水平起作用,这些激素参与了这些疾病的生长 .
科学研究应用
作用机制
瑞戈雷林通过竞争性结合垂体 GnRH 受体发挥作用。这种结合减少了黄体生成激素 (LH) 和卵泡刺激素 (FSH) 的释放,导致睾酮和雌激素水平降低。 这些激素水平的降低有助于减缓激素敏感肿瘤和疾病的生长 .
生化分析
Biochemical Properties
Relugolix acts as a competitive antagonist of the GnRH receptors, thereby decreasing the release of luteinizing hormone (LH) and, ultimately, testosterone . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma .
Cellular Effects
Relugolix influences cell function by reducing the levels of sex hormones such as testosterone. The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone . Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines .
Molecular Mechanism
Relugolix exerts its effects at the molecular level by competitively binding to pituitary GnRH receptors, thereby reducing the release of LH and, ultimately, testosterone . This mechanism of action leads to a decrease in the levels of sex hormones, which can slow the progression of hormone-responsive conditions such as prostate cancer .
Temporal Effects in Laboratory Settings
In clinical trials, once-daily oral administration of Relugolix led to a sustained castration rate over 48 weeks of treatment . The effects of Relugolix are rapid, with near-maximum decreases in hormone concentrations observed within hours of administration .
Dosage Effects in Animal Models
In an embryo-fetal development study, oral administration of Relugolix to pregnant rabbits during the period of organogenesis resulted in abortion, total litter loss, or decreased number of live fetuses at a dose of 9 mg/kg/day .
Metabolic Pathways
Relugolix is metabolized mainly by the CYP3A subfamily of P450 enzymes, with a smaller contribution by CYP2C8 . This metabolism influences the drug’s pharmacokinetics and can impact its therapeutic effects .
Transport and Distribution
Relugolix is a substrate for P-glycoprotein, which may limit its absorption and distribution . It is primarily bound to albumin and, to a lesser extent, α1-acid glycoprotein in plasma, which can influence its distribution within the body .
Subcellular Localization
As a small molecule drug, Relugolix does not have a specific subcellular localization. It acts by binding to GnRH receptors, which are located on the surface of pituitary cells . By binding to these receptors, Relugolix can inhibit the release of hormones that stimulate the production of sex hormones .
准备方法
合成路线和反应条件
瑞戈雷林是通过从化合物 (5) 开始的多步合成过程合成的。关键步骤包括:
还原: 化合物 (5) 通过使用碳载钯 (Pd/C) 的氢化还原为化合物 (6)。
缩合: 化合物 (6) 中生成的胺基与甲氧胺使用羰基二咪唑 (CDI) 作为偶联试剂缩合,导致形成化合物 (7)。
水解: 化合物 (7) 用氢氧化钾 (KOH) 水解形成化合物 (8)。
环化: 化合物 (10) 的双环支架是通过将化合物 (8) 与 3-氨基-6-甲氧基哒嗪偶联,然后用甲醇钠 (NaOMe) 环化形成的。
工业生产方法
瑞戈雷林的工业生产涉及优化这些合成路线,以确保高产率和纯度。 该过程包括精确控制反应条件,例如温度、压力和 pH 值,以及使用高质量的试剂和催化剂 .
化学反应分析
反应类型
瑞戈雷林经历了几种类型的化学反应,包括:
还原: 使用氢化还原化合物 (5) 为化合物 (6)。
缩合: 化合物 (6) 与甲氧胺的缩合。
水解: 化合物 (7) 水解为化合物 (8)。
环化: 通过环化反应形成双环支架。
常用试剂和条件
氢化: 碳载钯 (Pd/C) 作为催化剂。
缩合: 羰基二咪唑 (CDI) 作为偶联试剂。
水解: 氢氧化钾 (KOH)。
环化: 甲醇钠 (NaOMe)。
主要产品
相似化合物的比较
瑞戈雷林与其他 GnRH 受体拮抗剂相比,例如:
属性
IUPAC Name |
1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXMOCNKJTRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224167 | |
| Record name | TAK 385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone. | |
| Record name | Relugolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
737789-87-6 | |
| Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737789-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Relugolix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0737789876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Relugolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAK 385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RELUGOLIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P76B05O5V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















